molecular formula C10H15Cl2FN2 B14879875 4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride

4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B14879875
M. Wt: 253.14 g/mol
InChI Key: PDNBIZIYUIBECH-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 3-fluoroaniline with pyrrolidine under specific conditions. The process may include steps such as:

    Formation of the intermediate: The initial reaction between 3-fluoroaniline and a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)pyrrolidin-3-one: A structurally similar compound with different functional groups.

    N-(4-Fluorophenyl)pyrrolidin-3-amine: Another related compound with slight variations in structure.

Uniqueness: 4-(3-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

4-(3-fluorophenyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12;;/h1-4,9-10,13H,5-6,12H2;2*1H

InChI Key

PDNBIZIYUIBECH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

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